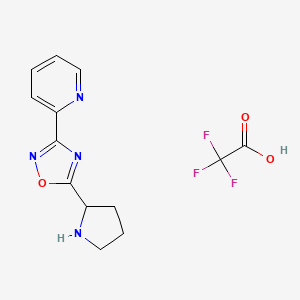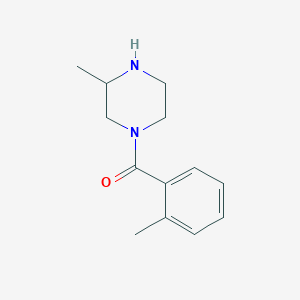
6-Amino-2-naphthalenesulfonic Acid Monohydrate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-Amino-2-naphthalenesulfonic Acid Monohydrate is a chemical compound with the molecular formula C10H9NO3S·H2O. This compound is commonly used in the synthesis of dyes and pigments due to its ability to undergo azo coupling reactions .
Méthodes De Préparation
6-Amino-2-naphthalenesulfonic Acid Monohydrate can be synthesized through several methods:
From Naphthol: The compound can be prepared by sulfonation of naphthol followed by amination.
From Schaeffer’s Acid: Another method involves the Bucherer reaction, where Schaeffer’s Acid is used as the starting material.
Analyse Des Réactions Chimiques
6-Amino-2-naphthalenesulfonic Acid Monohydrate undergoes various chemical reactions:
Azo Coupling Reactions: It reacts with diazonium salts to form azo dyes.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, although detailed reaction conditions and products are not extensively documented.
Applications De Recherche Scientifique
6-Amino-2-naphthalenesulfonic Acid Monohydrate has several applications in scientific research:
Dye Synthesis: It is widely used in the synthesis of azo dyes, which are important in the textile industry.
Graphene Synthesis: The compound has been used in the synthesis of water-dispersible graphene, which has applications in materials science.
Biological Research: It is used in various biological assays and research due to its chemical properties.
Mécanisme D'action
The mechanism of action of 6-Amino-2-naphthalenesulfonic Acid Monohydrate primarily involves its ability to undergo azo coupling reactions. This reaction mechanism involves the formation of a diazonium ion, which then reacts with the amino group of the compound to form an azo bond . This property is exploited in the synthesis of dyes and pigments.
Comparaison Avec Des Composés Similaires
6-Amino-2-naphthalenesulfonic Acid Monohydrate can be compared with other similar compounds such as:
4-Amino-1-naphthalenesulfonic Acid: This compound also undergoes azo coupling reactions but has different reactivity due to the position of the amino group.
6-Amino-4-hydroxy-2-naphthalenesulfonic Acid: This compound has an additional hydroxyl group, which affects its chemical reactivity and applications.
This compound is unique due to its specific structure, which allows for selective reactions and applications in dye synthesis and materials science.
Propriétés
IUPAC Name |
6-aminonaphthalene-2-sulfonic acid;hydrate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9NO3S.H2O/c11-9-3-1-8-6-10(15(12,13)14)4-2-7(8)5-9;/h1-6H,11H2,(H,12,13,14);1H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JILFPFVYDAPKEA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CC(=C2)S(=O)(=O)O)C=C1N.O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
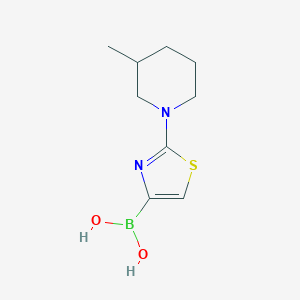

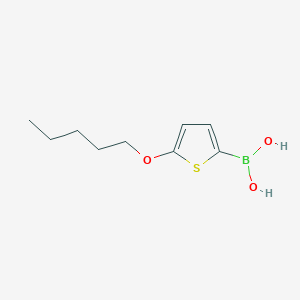
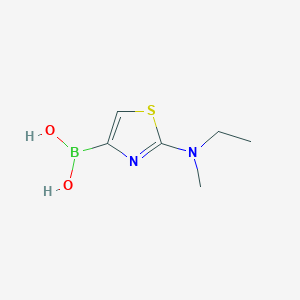
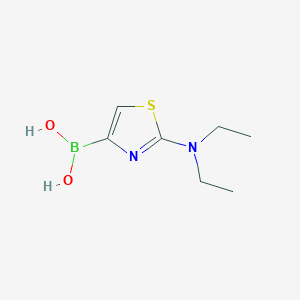
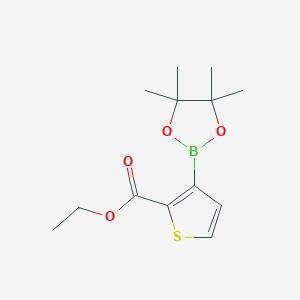
![2-Methyl-1-[(4-methylphenyl)sulfonyl]-1H-indole-3-boronic acid](/img/structure/B6416347.png)
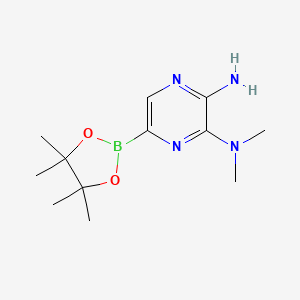
![3-Methyl-2,3-dihydro-1H-Pyrrolo[2,3-b]pyridine-5-boronic acid pinacol ester](/img/structure/B6416368.png)

